1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one
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Overview
Description
1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one is a complex organic compound that features a pyrimidine ring substituted with an ethylsulfanyl group, a furan ring, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the furan ring and the ethylsulfanyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The furan ring and pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl group and the furan ring can participate in binding interactions, while the pyrimidine core can modulate the compound’s overall activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2-Furyl)ethanol: This compound features a furan ring and an ethanol group, making it structurally similar but lacking the pyrimidine core and ethylsulfanyl group.
1-(furan-2-yl)ethan-1-one: Similar in having a furan ring and a carbonyl group, but it does not have the pyrimidine ring or the ethylsulfanyl group.
Uniqueness
1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one is unique due to its combination of a pyrimidine ring, furan ring, and ethylsulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
CAS No. |
120996-86-3 |
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Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
1-[4-ethylsulfanyl-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C13H14N2O2S/c1-4-18-13-11(9(3)16)8(2)14-12(15-13)10-6-5-7-17-10/h5-7H,4H2,1-3H3 |
InChI Key |
ZJTBBAWCIPEFEA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=NC(=C1C(=O)C)C)C2=CC=CO2 |
Origin of Product |
United States |
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